molecular formula C17H18O3 B14347279 2-Methyl-1-phenylpropan-2-yl phenyl carbonate CAS No. 92954-59-1

2-Methyl-1-phenylpropan-2-yl phenyl carbonate

Cat. No.: B14347279
CAS No.: 92954-59-1
M. Wt: 270.32 g/mol
InChI Key: DMXCXIFDFFKVJC-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylpropan-2-yl phenyl carbonate is an organic compound with a complex structure that includes both phenyl and carbonate groups

Preparation Methods

The synthesis of 2-Methyl-1-phenylpropan-2-yl phenyl carbonate can be achieved through several routes. One common method involves the reaction of 2-Methyl-1-phenylpropan-2-ol with phenyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbonate ester.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high purity and yield.

Chemical Reactions Analysis

2-Methyl-1-phenylpropan-2-yl phenyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carbonate group to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can introduce substituents onto the phenyl rings.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

2-Methyl-1-phenylpropan-2-yl phenyl carbonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through carbonate ester intermediates.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to form stable complexes with various pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenylpropan-2-yl phenyl carbonate involves its interaction with molecular targets through its carbonate and phenyl groups. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and proteins, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

2-Methyl-1-phenylpropan-2-yl phenyl carbonate can be compared to similar compounds such as:

    Phenylacetone: Both compounds contain phenyl groups, but phenylacetone lacks the carbonate ester functionality, making it less versatile in certain chemical reactions.

    2-Methyl-1-phenylpropan-2-ol: This compound is a precursor in the synthesis of this compound and shares similar structural features but lacks the carbonate group.

    Phenyl chloroformate: Used in the synthesis of this compound, phenyl chloroformate is a reactive intermediate that introduces the carbonate ester functionality.

The uniqueness of this compound lies in its combination of phenyl and carbonate groups, which confer distinct chemical properties and reactivity patterns.

Properties

CAS No.

92954-59-1

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(2-methyl-1-phenylpropan-2-yl) phenyl carbonate

InChI

InChI=1S/C17H18O3/c1-17(2,13-14-9-5-3-6-10-14)20-16(18)19-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

InChI Key

DMXCXIFDFFKVJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)OC(=O)OC2=CC=CC=C2

Origin of Product

United States

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